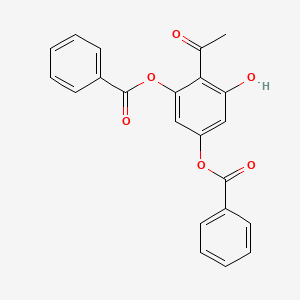

2-Acetyl-3,5-dibenzoyloxy-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-acetyl-3-benzoyloxy-5-hydroxyphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-14(23)20-18(24)12-17(27-21(25)15-8-4-2-5-9-15)13-19(20)28-22(26)16-10-6-3-7-11-16/h2-13,24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQDOCVSTVYJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Acetyl 3,5 Dibenzoyloxy Phenol and Analogous Structures

Foundational Strategies for Acetyl Group Introduction into Aromatic Phenol (B47542) Systems

The introduction of an acetyl group onto a phenol ring, a process known as acylation, can be achieved through several key reactions. Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation). ucalgary.ca

One of the most prominent methods for C-acylation is the Fries Rearrangement . This reaction transforms an aryl ester into a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an aqueous acid. byjus.comchemistrylearner.com The acyl group from the phenolic ester migrates to the ortho or para position of the aryl ring. byjus.com The regioselectivity of this rearrangement is notably dependent on reaction conditions like temperature and the solvent used. byjus.comtestbook.com Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. pw.live The mechanism involves the initial complexation of the Lewis acid with the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. byjus.com This leads to the generation of an acylium carbocation that then attacks the aromatic ring via electrophilic aromatic substitution. byjus.com

Alternatively, the Friedel-Crafts acylation can be employed. However, direct Friedel-Crafts acylation of phenols can be problematic as the lone pair of electrons on the oxygen atom can coordinate with the Lewis acid catalyst, reducing its activity. stackexchange.comcurlyarrows.com This often leads to O-acylation, forming a phenolic ester, as the kinetically favored product. ucalgary.castackexchange.com To achieve C-acylation, an excess of the Lewis acid catalyst is often required, which can promote the Fries rearrangement of the initially formed O-acylated product. stackexchange.com

Interactive Table: Key Reactions for Acetyl Group Introduction

| Reaction | Reagents | Key Features | Selectivity |

| Fries Rearrangement | Aryl ester, Lewis acid (e.g., AlCl₃), aqueous acid | Rearrangement of an existing ester to a ketone. | Ortho/para selective, temperature-dependent. byjus.compw.live |

| Friedel-Crafts Acylation | Phenol, acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Direct introduction of an acyl group. | Can lead to a mixture of O- and C-acylated products. C-acylation is thermodynamically favored. ucalgary.castackexchange.com |

Methodological Approaches for Benzoyl Esterification of Phenolic Hydroxyls

The formation of benzoyl esters from phenolic hydroxyl groups is a crucial step in the synthesis of 2-Acetyl-3,5-dibenzoyloxy-phenol. Several reliable methods exist for this transformation.

The Schotten-Baumann reaction is a classic and widely used method for the benzoylation of phenols. vedantu.com It involves the reaction of a phenol with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521), or an organic base like pyridine (B92270). iitk.ac.inchemistry-reaction.com The base neutralizes the hydrochloric acid produced during the reaction, driving the equilibrium towards the formation of the ester. pw.live This reaction is typically performed in a two-phase solvent system, with the starting materials and product remaining in the organic phase. wikipedia.org

Another effective method is the Steglich esterification . This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgresearchgate.net The Steglich esterification is known for its mild reaction conditions, often proceeding at room temperature, which makes it suitable for sensitive substrates. wikipedia.orgrsc.org It is particularly useful for the esterification of sterically hindered alcohols and phenols. youtube.com

The Mitsunobu reaction offers an alternative approach, particularly when other methods fail. researchgate.net This reaction involves the use of a phosphine, typically triphenylphosphine, and a dialkyl azodicarboxylate to activate the alcohol for nucleophilic attack by the carboxylic acid. researchgate.net

Interactive Table: Comparison of Benzoyl Esterification Methods

| Method | Reagents | Conditions | Advantages |

| Schotten-Baumann Reaction | Phenol, Benzoyl Chloride, Base (e.g., NaOH, Pyridine) | Typically biphasic (water/organic solvent) | Robust, widely applicable, uses common reagents. vedantu.comwikipedia.org |

| Steglich Esterification | Phenol, Benzoic Acid, Carbodiimide (e.g., DCC, EDC), DMAP | Mild, often room temperature | Suitable for sensitive substrates and sterically hindered phenols. wikipedia.orgrsc.org |

| Mitsunobu Reaction | Phenol, Benzoic Acid, Phosphine (e.g., PPh₃), Azodicarboxylate | Mild, neutral conditions | Effective for difficult esterifications. researchgate.net |

Advanced Multi-step Synthetic Routes to Regioselectively Substituted Phenols (e.g., 2,3,5-Trisubstituted Phenols)

The synthesis of a 2,3,5-trisubstituted phenol like the backbone of the target molecule requires careful strategic planning to control the regiochemistry of substitution.

Condensation reactions can be a powerful tool for building the phenolic ring system with pre-defined substitution patterns. While direct condensation to form a complex phenol can be challenging, related strategies exist. For instance, the liquefaction of woody materials in the presence of phenol and an acid catalyst involves complex condensation reactions, though controlling the specific products is a major challenge. researchgate.net More controlled synthetic approaches often rely on building the ring from smaller, functionalized precursors where the desired substitution is already encoded.

Once a di- or tri-substituted phenolic core is obtained, selective functionalization becomes paramount. The inherent reactivity of the different positions on the phenol ring, influenced by existing substituents, must be considered. For polyphenolic compounds, the difference in charge distribution and steric effects around the various hydroxyl groups can be exploited for selective modification. nih.gov For example, in flavonoids, the order of electrophilic substitution of the hydroxyl groups is well-established and can be altered by pre-existing modifications like acetylation. nih.gov Furthermore, specific reagents and conditions can promote selective acylation of either phenolic or alcoholic hydroxyls when both are present in a molecule. nih.gov

Control of Chemo- and Regioselectivity in the Synthesis of Poly-substituted Phenolic Esters

Achieving the desired 2-acetyl-3,5-dibenzoyloxy substitution pattern requires precise control over both chemoselectivity (differentiating between O-acylation and C-acylation) and regioselectivity (directing substituents to the correct positions).

As previously discussed, the choice between C-acylation and O-acylation can be influenced by the reaction conditions. ucalgary.ca For Friedel-Crafts type reactions, kinetic control favors O-acylation, while thermodynamic control, often achieved with an excess of Lewis acid, leads to the more stable C-acylated product. ucalgary.ca The Fries rearrangement is inherently a C-acylation method, with regioselectivity governed by temperature. pw.live

For esterification, the Schotten-Baumann and Steglich methods are generally chemoselective for the phenolic hydroxyl groups. Regioselectivity in the esterification of a polyhydroxylated phenol would depend on the relative acidity and steric hindrance of the different hydroxyl groups. In the case of a 2-acetyl-3,5-dihydroxyphenol precursor, the two hydroxyl groups are in different chemical environments, potentially allowing for selective esterification, although protecting group strategies might be necessary for complete control.

Protective Group Chemistry in the Synthesis of Sterically Demanding Phenolic Acetyl/Benzoyl Derivatives

In the synthesis of complex molecules like 2-Acetyl-3,5-dibenzoyloxy-phenol, protecting groups are often indispensable tools. They temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. uchicago.eduresearchgate.net

For the synthesis , one might need to protect one or more hydroxyl groups to ensure the correct sequence of acylation and esterification. Common protecting groups for phenols include ethers (e.g., benzyl (B1604629) ether) and silyl (B83357) ethers. google.comsioc-journal.cn Ester protecting groups, such as acetyl (Ac) and benzoyl (Bz), can also be used, though their removal conditions must be orthogonal to the final desired ester groups. highfine.comlibretexts.org The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its selective removal. uchicago.edu For instance, a benzyl protecting group can be removed by hydrogenolysis, a reaction condition that would likely not affect the acetyl and benzoyl ester groups. libretexts.org

The introduction of multiple bulky groups, such as two benzoyloxy groups and an acetyl group, can lead to significant steric hindrance. Protective groups can be strategically employed to manage this. For example, a less sterically demanding protecting group could be used on one hydroxyl while a more hindered position is functionalized. The protecting group is then removed to allow for the final transformation.

Iii. Chemical Transformations and Reaction Pathways of 2 Acetyl 3,5 Dibenzoyloxy Phenol

Reactivity Profiles of Acetyl and Benzoyl Ester Functional Groups

The acetyl and benzoyl ester groups in 2-Acetyl-3,5-dibenzoyloxy-phenol are key sites for nucleophilic attack. The carbonyl carbon of these ester linkages is electrophilic and can react with a variety of nucleophiles. The reactivity of these esters is influenced by the nature of the attacking nucleophile and the reaction conditions.

The benzoyl esters are generally less reactive than the acetyl ester towards hydrolysis due to the resonance stabilization provided by the phenyl ring, which delocalizes the electron density of the carbonyl group. This makes the carbonyl carbon less electrophilic.

Table 1: Comparative Reactivity of Ester Groups

| Functional Group | Relative Reactivity towards Nucleophilic Acyl Substitution | Key Factors Influencing Reactivity |

| Acetyl Ester | Higher | Less steric hindrance, less resonance stabilization of the carbonyl group. |

| Benzoyl Ester | Lower | Significant resonance stabilization from the benzene (B151609) ring, greater steric hindrance. |

Reactions Involving the Free Phenolic Hydroxyl Moiety

The free phenolic hydroxyl group at position 1 of the benzene ring is a versatile reactive site. It can undergo a range of reactions, including oxidation and etherification.

Oxidation: Phenols can be oxidized to quinones, though the specific outcome for 2-Acetyl-3,5-dibenzoyloxy-phenol would depend on the oxidizing agent and reaction conditions. openstax.org Strong oxidizing agents can lead to ring cleavage. The presence of multiple electron-withdrawing groups (acetyl and benzoyl esters) would likely make the phenol (B47542) ring less susceptible to oxidation compared to unsubstituted phenol.

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions with alkyl halides in the presence of a base (Williamson ether synthesis). This reaction proceeds via the formation of a more nucleophilic phenoxide ion.

Esterification: While the molecule already contains ester groups, the free hydroxyl group can be further esterified with other acylating agents.

Phenolic compounds are known to undergo oxidation, where homolytic cleavage of the O-H bond results in a phenolic radical that is stabilized by resonance. researchgate.net

Aromatic Substitution Reactions on the Phenol Nucleus

The hydroxyl group of a phenol is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution reactions. openstax.orgbyjus.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate. byjus.com However, in 2-Acetyl-3,5-dibenzoyloxy-phenol, the directing effects of the substituents must be considered collectively.

The free hydroxyl group at C1 directs incoming electrophiles to the ortho (C6) and para (C4) positions. The acetyl group at C2 is a deactivating, meta-directing group. The benzoyloxy groups at C3 and C5 are also deactivating and meta-directing. Therefore, the position of electrophilic attack will be determined by the net effect of these competing directing influences. The powerful activating effect of the hydroxyl group would likely dominate, favoring substitution at the C6 position, which is ortho to the hydroxyl group and meta to the acetyl and one of the benzoyloxy groups.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C1 | Activating | Ortho, Para |

| -COCH₃ | C2 | Deactivating | Meta |

| -OCOC₆H₅ | C3 | Deactivating | Meta |

| -OCOC₆H₅ | C5 | Deactivating | Meta |

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. openstax.org For instance, halogenation of phenols can occur even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. byjus.com

Hydrolytic and Transesterification Pathways of Benzoyl and Acetyl Esters

The ester linkages in 2-Acetyl-3,5-dibenzoyloxy-phenol are susceptible to hydrolysis and transesterification.

Hydrolysis: Both the acetyl and benzoyl esters can be hydrolyzed back to the corresponding carboxylic acids (acetic acid and benzoic acid) and the polyhydroxylated phenol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is irreversible, while acid-catalyzed hydrolysis is an equilibrium process.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting 2-Acetyl-3,5-dibenzoyloxy-phenol with methanol (B129727) under acidic or basic conditions could lead to the formation of the corresponding methyl esters. The mechanism under basic conditions is typically a two-step addition-elimination sequence. masterorganicchemistry.com Lipases are a class of enzymes that can catalyze the hydrolysis and synthesis of esters in polyphenolic compounds. mdpi.com

The relative rates of hydrolysis and transesterification for the acetyl and benzoyl esters would depend on the reaction conditions, with the acetyl group generally being more labile.

Mechanistic Investigations of Thermal and Photochemical Processes

The thermal and photochemical reactivity of 2-Acetyl-3,5-dibenzoyloxy-phenol would involve complex processes due to the presence of multiple chromophores and reactive functional groups.

Thermal Processes: At elevated temperatures, decarboxylation or rearrangement reactions could potentially occur. The Fries rearrangement is a known reaction of phenolic esters, which involves the rearrangement of the acyl group to the aromatic ring upon heating, often in the presence of a Lewis acid catalyst. It is conceivable that under thermal stress, the acetyl or benzoyl groups could migrate from the oxygen to the carbon of the phenol nucleus.

Photochemical Processes: The aromatic rings and carbonyl groups in the molecule can absorb UV radiation, leading to electronically excited states. These excited states can undergo various photochemical reactions, such as photo-Fries rearrangement, where the acyl group migrates to the ring upon UV irradiation. Other potential photochemical pathways could include cleavage of the ester linkages or reactions involving the phenolic hydroxyl group. The specific photochemical behavior would depend on the excitation wavelength and the solvent environment.

Further research, including detailed spectroscopic and mechanistic studies, would be necessary to fully elucidate the thermal and photochemical transformation pathways of this specific molecule.

Iv. Advanced Spectroscopic and Structural Characterization of 2 Acetyl 3,5 Dibenzoyloxy Phenol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity of 2-Acetyl-3,5-dibenzoyloxy-phenol.

1H and 13C NMR Spectroscopy

The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information about the chemical environment of each atom.

¹H NMR: The proton spectrum is expected to show distinct signals for the acetyl group's methyl protons, the aromatic protons on the central phenol (B47542) ring, and the aromatic protons on the two benzoyloxy groups. The phenolic hydroxyl proton would likely appear as a broad singlet, with a chemical shift that is dependent on solvent and concentration. msu.edu Protons on the benzoyl groups would appear in the aromatic region (typically 7.0-8.5 ppm), as would the protons on the central phenolic ring. oregonstate.educhemistrysteps.com The acetyl methyl protons would be found significantly upfield, likely as a sharp singlet around 2.0-2.5 ppm. netlify.app

¹³C NMR: The ¹³C NMR spectrum would reveal all unique carbon atoms in the molecule. Key signals would include the carbonyl carbons of the acetyl and ester groups (expected in the 165-190 ppm region), the various aromatic carbons, and the methyl carbon of the acetyl group (typically 20-30 ppm). wisc.eduoregonstate.edu The carbons directly attached to the electron-withdrawing oxygen atoms would be shifted downfield. rsc.orgresearchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts The following data is hypothetical and based on typical chemical shift values for similar functional groups.

| Hypothetical NMR Data for 2-Acetyl-3,5-dibenzoyloxy-phenol | ||

|---|---|---|

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Phenolic -OH | ~9.0-12.0 (broad s) | - |

| Acetyl -CH₃ | ~2.2 (s, 3H) | ~25 |

| Acetyl C=O | - | ~200 |

| Ester C=O | - | ~165 |

| Aromatic C-H (Central Ring) | ~6.5-7.5 | ~110-130 |

| Aromatic C-H (Benzoyl Rings) | ~7.4-8.2 | ~128-135 |

| Aromatic C-O (Phenol) | - | ~150-155 |

| Aromatic C-C=O (Phenol) | - | ~115-120 |

| Aromatic C-ipso (Benzoyl) | - | ~129 |

2D NMR Techniques

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear technique would reveal proton-proton (¹H-¹H) spin-spin couplings, primarily confirming the connectivity of protons within each of the three aromatic rings. creative-biostructure.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate protons to the carbons they are directly attached to. libretexts.orgyoutube.com This would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure, as it shows correlations between protons and carbons over two to three bonds. libretexts.orgharvard.edu Key correlations would include the link from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon (C2), and correlations from the aromatic protons of the central ring to the ester carbonyl carbons, thus confirming the positions of the benzoyloxy substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. libretexts.org A NOESY spectrum could reveal the spatial proximity between the acetyl methyl protons and the protons of the nearby benzoyloxy group, providing insight into the molecule's preferred conformation. harvard.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques. photothermal.com IR spectroscopy is most sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds. photothermal.comacs.org

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions from the polar functional groups. Key expected bands include a broad O-H stretch for the hydrogen-bonded phenol (~3500-3300 cm⁻¹), sharp and intense C=O stretching bands for the ester and acetyl groups (~1740-1680 cm⁻¹), C-O stretching bands (~1300-1100 cm⁻¹), and multiple bands corresponding to aromatic C=C and C-H vibrations. libretexts.orgtandfonline.com

Raman Spectroscopy: The Raman spectrum would complement the IR data, likely showing strong signals for the aromatic ring breathing modes (~1600 cm⁻¹ and ~1000 cm⁻¹) due to their high polarizability. The C=O stretches would also be visible, though potentially weaker than in the IR spectrum.

Expected Vibrational Frequencies The following data is hypothetical and based on typical frequencies for similar functional groups.

| Hypothetical Vibrational Spectroscopy Data for 2-Acetyl-3,5-dibenzoyloxy-phenol | ||

|---|---|---|

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3500 - 3300 (Broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (acetyl) | Stretching | 2950 - 2850 |

| Ester C=O | Stretching | ~1740 |

| Acetyl C=O | Stretching | ~1680 |

| Aromatic C=C | Ring Stretching | 1600, 1580, 1450 |

| Ester C-O | Stretching | ~1270 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry provides two crucial pieces of information: the precise molecular weight and, through analysis of fragmentation patterns, corroborating evidence for the molecular structure.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion peak [M]⁺. This experimental mass would be compared to the calculated mass for the chemical formula C₂₂H₁₆O₆ to confirm the elemental composition.

Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID), the molecule would break apart in a predictable manner. Expected fragmentation pathways include:

Loss of the acetyl group via alpha-cleavage, resulting in a [M-43]⁺ fragment. youtube.com

Cleavage of the ester bond to lose a benzoyl radical (•COC₆H₅) or, more likely, generate a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. miamioh.eduresearchgate.net

Loss of a benzoyloxy radical (•OCOC₆H₅), leading to a [M-121]⁺ fragment. libretexts.org

Expected Mass Spectrometry Fragments The following data is hypothetical and based on predicted fragmentation patterns.

| Hypothetical Mass Spectrometry Data for 2-Acetyl-3,5-dibenzoyloxy-phenol | |

|---|---|

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

| 376 | [M]⁺ (Molecular Ion) |

| 333 | [M - COCH₃]⁺ |

| 271 | [M - C₆H₅CO]⁺ |

| 255 | [M - OCOC₆H₅]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light and are used to determine the absolute configuration of chiral molecules. nih.govmdpi.com

A molecule is chiral if it is non-superimposable on its mirror image. The structure of 2-Acetyl-3,5-dibenzoyloxy-phenol lacks any stereocenters and, assuming free rotation around its single bonds, possesses a plane of symmetry. Therefore, the molecule is achiral. As such, it will not exhibit an ECD signal in an achiral solvent. cas.cz While optical activity can sometimes be induced in achiral molecules by placing them in an oriented or chiral environment, this is a specialized application and not a standard method for its characterization. nih.govrsc.org

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comlibretexts.org This technique can provide an unambiguous map of atomic positions with extremely high precision. excillum.comnih.gov

To perform this analysis, a high-quality single crystal of 2-Acetyl-3,5-dibenzoyloxy-phenol would need to be grown. The crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed. researchgate.net The analysis would yield:

Unambiguous Connectivity: Confirmation of the bonding arrangement determined by NMR.

Precise Molecular Dimensions: Highly accurate measurements of all bond lengths and bond angles.

Conformational Details: The precise dihedral angles defining the orientation of the acetyl and benzoyloxy substituents relative to the central phenol ring. This would provide a clear picture of steric hindrance and intramolecular interactions in the solid state.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any hydrogen bonding involving the phenolic hydroxyl group or π-stacking interactions between the aromatic rings.

This technique would provide the ultimate structural proof, offering a static, high-resolution snapshot of the molecule's architecture.

V. Theoretical and Computational Investigations of 2 Acetyl 3,5 Dibenzoyloxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure of complex organic molecules like 2-Acetyl-3,5-dibenzoyloxy-phenol. This method offers a balance between computational cost and accuracy, making it suitable for predicting various molecular properties. DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are crucial for understanding the molecule's reactivity. tandfonline.comuobasrah.edu.iq

Key electronic parameters that can be derived from DFT calculations for 2-Acetyl-3,5-dibenzoyloxy-phenol are summarized in the hypothetical data table below, based on typical values for similar aromatic compounds.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron; related to ionization potential. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

These parameters are instrumental in predicting the molecule's behavior in chemical reactions and its interactions with other molecules.

Conformational Analysis and Molecular Dynamics Simulations of Phenolic Esters

The flexibility of the ester side chains in 2-Acetyl-3,5-dibenzoyloxy-phenol allows for multiple spatial arrangements or conformations. Understanding the preferred conformations is crucial as they can significantly impact the molecule's physical and biological properties. Conformational analysis, often performed using molecular mechanics force fields and further refined with quantum mechanical methods, helps identify the most stable (lowest energy) conformations.

A hypothetical conformational analysis of 2-Acetyl-3,5-dibenzoyloxy-phenol might reveal the relative energies of different rotamers of the benzoyloxy groups, as illustrated in the table below.

| Conformer | Dihedral Angle (C-O-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Conformer A | 0° | 1.5 | 10 |

| Conformer B | 90° | 5.0 | 1 |

| Conformer C | 180° | 0.0 | 89 |

This data would suggest that the planar arrangement of the ester group is highly favored.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions involving phenolic esters. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For 2-Acetyl-3,5-dibenzoyloxy-phenol, quantum chemical studies could investigate reactions such as hydrolysis of the ester groups or electrophilic substitution on the aromatic ring. For example, in the hydrolysis of a benzoyloxy group, calculations could detail the stepwise mechanism involving the initial attack of a water molecule, the formation of a tetrahedral intermediate, and the final departure of benzoic acid. Such studies on related phenolic esters have provided detailed mechanistic insights.

A hypothetical reaction profile for the hydrolysis of one of the benzoyloxy groups is presented below, showcasing the kind of data that can be obtained from quantum chemical calculations.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Phenolic Ester + H2O) | 0.0 |

| 2 | Transition State 1 (Water attack) | +25.0 |

| 3 | Tetrahedral Intermediate | +10.5 |

| 4 | Transition State 2 (Proton transfer) | +18.0 |

| 5 | Products (Di-hydroxy phenol (B47542) + Benzoic Acid) | -5.0 |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be a powerful tool for structure elucidation and interpretation of experimental spectra. For 2-Acetyl-3,5-dibenzoyloxy-phenol, methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.gov

The accuracy of these predictions has significantly improved, and they can often be used to distinguish between different isomers or conformers. nih.gov Calculated NMR chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. Similarly, predicted IR spectra can help in assigning the vibrational modes observed in experimental IR spectroscopy. For example, the characteristic carbonyl stretching frequencies of the acetyl and benzoyloxy groups can be calculated to understand how the electronic environment influences their position.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for 2-Acetyl-3,5-dibenzoyloxy-phenol, illustrating the utility of in silico spectroscopy.

| Spectroscopic Data | Predicted Value | Experimental Value (Hypothetical) |

|---|---|---|

| ¹H NMR (acetyl methyl) | 2.4 ppm | 2.5 ppm |

| ¹³C NMR (acetyl carbonyl) | 203 ppm | 205 ppm |

| ¹³C NMR (ester carbonyl) | 165 ppm | 167 ppm |

| IR (acetyl C=O stretch) | 1680 cm⁻¹ | 1685 cm⁻¹ |

| IR (ester C=O stretch) | 1735 cm⁻¹ | 1740 cm⁻¹ |

Vi. Diversified Chemical Applications of 2 Acetyl 3,5 Dibenzoyloxy Phenol and Its Derivatives

Role as Versatile Building Blocks in Multistep Organic Synthesis

While direct and extensive literature on the application of 2-Acetyl-3,5-dibenzoyloxy-phenol as a building block is not widespread, the inherent reactivity of its functional groups suggests significant potential in multistep organic synthesis. The acetyl and benzoyloxy moieties can be strategically manipulated to introduce a variety of other functionalities, making it a versatile starting material.

For instance, the acetyl group can undergo a range of transformations common to ketones, such as aldol (B89426) condensations, to form larger carbon skeletons. The benzoyloxy groups, which serve as protecting groups for the phenolic hydroxyls, can be selectively or fully cleaved to liberate the free phenols. These phenolic hydroxyls can then participate in etherification, esterification, or electrophilic aromatic substitution reactions, providing a handle for further molecular elaboration. This strategic deprotection and subsequent reaction cascade is a cornerstone of using such molecules as versatile building blocks in the synthesis of complex natural products and their analogues.

Exploration as Ligands in Organometallic Chemistry and Catalysis

The derivatization of 2-Acetyl-3,5-dibenzoyloxy-phenol to reveal its phenolic hydroxyl groups unlocks its potential as a ligand in organometallic chemistry and catalysis. The resulting 2-acetyl-3,5-dihydroxy-phenol can act as a bidentate or potentially a tridentate ligand, coordinating to a metal center through the acetyl oxygen and one or both phenolic oxygens. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring, influencing their catalytic activity.

Research has shown that metal complexes derived from similar hydroxyacetophenone-based Schiff bases and aminophenol ligands exhibit significant catalytic activity in various transformations. mdpi.comnih.gov For example, copper(II) complexes have been investigated for their catalytic efficiency in oxidation reactions. nih.gov Furthermore, the design of ligands that can actively participate in redox processes, known as non-innocent ligands, is a key area of research in catalysis. nih.gov Derivatives of 2-Acetyl-3,5-dibenzoyloxy-phenol, particularly after conversion to Schiff bases or other multidentate ligands, could form stable complexes with transition metals and find applications in oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net The stability and catalytic activity of such complexes are of interest for developing novel, efficient, and selective catalysts for environmentally friendly chemical processes. nih.govcnrs.fr

Potential in Polymer Science and Advanced Functional Materials

The presence of reactive functional groups in 2-Acetyl-3,5-dibenzoyloxy-phenol makes it a promising candidate for the development of novel polymers and advanced functional materials. The acetyl group can be a site for polymerization or cross-linking, while the phenolic ester groups can be hydrolyzed to provide sites for further functionalization.

Studies on acetyl group-containing phenolic resins have demonstrated their utility as reactive polymers. researchgate.netendotherm-lsm.com These resins can be synthesized through the condensation of an acetyl-substituted phenol (B47542) with an aldehyde. The resulting polymers can be further modified at the acetyl group, for example, through Grignard reactions, to introduce a variety of functional moieties. researchgate.netendotherm-lsm.com This approach allows for the creation of polymers with tailored properties, such as thermal stability and solubility.

Furthermore, the polymerization of substituted phenols is a known method for producing functional polymers with applications in areas such as antioxidants. nih.gov The enzymatic polymerization of phenolic compounds, for instance, can yield polymers with controlled structures and properties. By analogy, 2-Acetyl-3,5-dibenzoyloxy-phenol or its hydrolyzed counterpart could be used as a monomer in such polymerizations to create functional π-conjugated polymers or other advanced materials with specific electronic or optical properties. nih.gov The development of such polymers from readily available phenolic precursors is a significant area of research in material science.

Utility in the Derivatization of Complex Organic Structures (e.g., as precursors for other chemical scaffolds)

The chemical scaffold of 2-Acetyl-3,5-dibenzoyloxy-phenol serves as a valuable starting point for the synthesis of more complex organic structures, including heterocyclic compounds and other elaborate molecular frameworks. The strategic manipulation of its functional groups allows for its use as a precursor in the construction of diverse chemical libraries.

For example, the acetyl group can be a key synthon in the construction of heterocyclic rings. A patent describes a method for synthesizing 2-acetyl phenothiazine, a heterocyclic compound, from m-acetyl phenol and aniline. This demonstrates the utility of the acetylphenol moiety as a precursor to complex heterocyclic systems. Similarly, 2-Acetyl-3,5-dibenzoyloxy-phenol could be envisioned as a starting material for the synthesis of various flavonoids, chromones, and other biologically relevant scaffolds after appropriate deprotection and cyclization reactions.

Moreover, the phenoxy-phenol substructure, which can be accessed from derivatives of this compound, is a known pharmacophore in the design of androgen receptor antagonists. nih.gov The synthesis of various (benzoylaminophenoxy)phenol derivatives has been reported as a strategy to develop new anti-prostate cancer agents. mdpi.com This highlights the potential of 2-Acetyl-3,5-dibenzoyloxy-phenol as a precursor for the synthesis of medicinally relevant compounds. The ability to derivatize this core structure provides a pathway to a wide range of complex molecules with potential applications in drug discovery and materials science.

Q & A

What are the validated synthetic routes for 2-Acetyl-3,5-dibenzoyloxy-phenol, and how can competing side reactions be minimized?

Basic Research Focus

The compound can be synthesized via sequential acylation and oxidation. For example, CrO₃ in acetic acid has been used to oxidize phenolic intermediates to quinones, a step applicable to acetylated derivatives . Competing over-oxidation or ester hydrolysis can be mitigated by:

- Temperature control : Maintaining reactions below 50°C to preserve ester bonds.

- Protecting groups : Introducing benzoyl groups early to shield reactive hydroxyls .

- Reagent stoichiometry : Limiting CrO₃ to 1.2 equivalents to avoid excessive oxidation .

How can X-ray crystallography resolve ambiguities in the stereochemistry of 2-Acetyl-3,5-dibenzoyloxy-phenol derivatives?

Advanced Research Focus

Single-crystal X-ray diffraction is critical for confirming molecular geometry. For structurally similar compounds (e.g., 1-[4-(3,5-difluorobenzyloxy)-2-hydroxy-phenyl]ethanone), X-ray analysis achieved a mean C–C bond length accuracy of 0.005 Å and an R factor of 0.072 . Key steps include:

- Crystallization optimization : Using slow evaporation in dichloromethane/hexane mixtures.

- Data refinement : Applying SHELXL-97 software to model hydrogen atoms and thermal parameters.

- Validation : Cross-referencing with NMR (¹H/¹³C) and IR data for functional groups .

What safety protocols are essential when handling 2-Acetyl-3,5-dibenzoyloxy-phenol in laboratory settings?

Basic Research Focus

Safety measures align with phenolic compound guidelines:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetyl or benzoyl vapors .

- Waste disposal : Segregate halogenated organic waste (e.g., benzoyl by-products) for incineration .

How can conflicting melting point data for 2-Acetyl-3,5-dibenzoyloxy-phenol analogs be reconciled?

Advanced Research Focus

Discrepancies in melting points (e.g., 60–62°C for 3,5-dibenzyloxyacetophenone vs. higher values in other esters) may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable forms .

- Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .

- Thermal analysis : Differential scanning calorimetry (DSC) to identify phase transitions and decomposition .

What strategies improve regioselectivity in the benzoylation of 2-Acetyl-3,5-dihydroxy-phenol precursors?

Advanced Research Focus

Regioselective benzoylation at the 3,5-positions requires:

- Catalytic control : Use DMAP (4-dimethylaminopyridine) to activate benzoyl chloride selectively .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenolic oxygens.

- Kinetic monitoring : In-situ FTIR to track reaction progress and terminate before over-acylation .

How can computational modeling predict the reactivity of 2-Acetyl-3,5-dibenzoyloxy-phenol in nucleophilic substitutions?

Advanced Research Focus

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites:

- Electron-deficient regions : The acetyl carbonyl group shows higher susceptibility to nucleophilic attack.

- Steric effects : Benzoyl groups at 3,5-positions hinder axial approach, favoring equatorial reactions .

- Validation : Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots) .

What analytical techniques are optimal for quantifying trace degradation products in 2-Acetyl-3,5-dibenzoyloxy-phenol?

Basic Research Focus

LC-MS/MS (liquid chromatography-tandem mass spectrometry) is preferred for sensitivity:

- Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

- Ionization : ESI-negative mode for phenolic fragments.

- Detection limits : Achieve ppm-level quantification for hydrolyzed benzoyl/acetyl residues .

How do steric and electronic effects influence the anti-inflammatory activity of 2-Acetyl-3,5-dibenzoyloxy-phenol derivatives?

Advanced Research Focus

Structure-activity relationship (SAR) studies suggest:

- Steric bulk : Larger substituents (e.g., 3,5-dibenzoyloxy) reduce COX-2 inhibition by hindering enzyme binding.

- Electron-withdrawing groups : Acetyl moieties enhance stability but may reduce solubility.

- In vitro assays : Use RAW 264.7 macrophage cells to measure NO production inhibition, comparing IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.